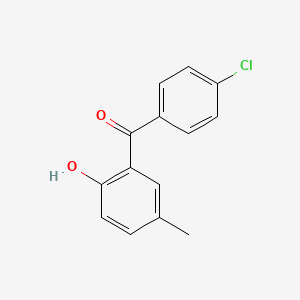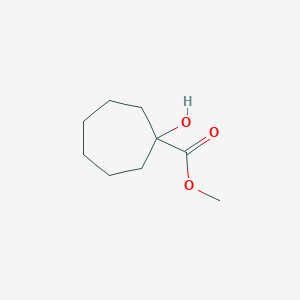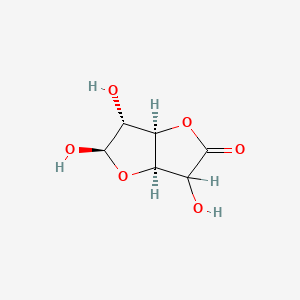
Glucofuranuronic acid, gamma-lactone, D-
Descripción general
Descripción
D-Glucofuranuronic acid, gamma-lactone, also known as D-Glucofurano-6,3-lactone , is a biomedical product utilized for studying metabolic pathways and drug metabolism . This compound, labeled with 13C2 isotopes, aids in tracing metabolic processes in drug discovery and evaluating drug efficacy . It is further used in research related to chronic diseases such as diabetes and inflammatory disorders .
Synthesis Analysis
Aldonolactones, a group of compounds that includes D-Glucofuranuronic acid, gamma-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . The thermodynamically more stable five-membered lactone (γ-lactone) usually predominates over the six-membered form . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis
The molecular formula of D-Glucofuranuronic acid, gamma-lactone is C6H8O6 . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form .Chemical Reactions Analysis
Carbohydrate lactones, including D-Glucofuranuronic acid, gamma-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .Physical And Chemical Properties Analysis
D-Glucofuranuronic acid, gamma-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Trimethylsilyl Ethers : The trimethylsilyl ethers of isopropylidene derivatives of D-glucofuranose, D-glucofuranuronic acid, and its lactone have been synthesized and characterized. This includes reporting on their /sup 1/H, /sup 13/C, and /sup 29/Si spectra and mass spectrometric analyses, focusing on fragmentation characteristics due to isopropylidene groups in the molecules (Voitenko et al., 1987).
Derivatives and Reactions
- Derivatives of D-Glucuronic Acid : Research explored the synthesis of derivatives of D-glucuronic acid from D-glucofuranurono-6→3-lactone, including the preparation of various compounds through reactions with lithium bromide and other reagents (Irimajiri et al., 1970).
- Reactions with Alkaline Hydrogen Peroxide : Studies on the reaction of methyl α-D-glucopyranoside with alkaline hydrogen peroxide led to the formation of D-glycosiduronic acids and the conversion to gamma lactones, showing a shift from the pyranoid ring to a furanoid ring (Salam & Isbell, 1982).
Biochemical Applications
- Senescence Marker Protein 30 (SMP30) : SMP30, initially identified as a protein decreasing with age, has been found to act as a gluconolactonase in L-ascorbic acid biosynthesis. Studies show its critical role in this process, with SMP30 knockout mice displaying symptoms of scurvy when deprived of vitamin C (Kondo et al., 2006).
Interaction with Metal Ions
- Carbohydrate-Silver Complexes : Research on the interaction of β-D-glucurono-γ-lactone with various silver compounds has been conducted. This includes the synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O and the study of the effect of metal ion binding on sugar hydrolysis (Tajmir-Riahi, 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2?,3-,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCQHRZUSEXNB-UAPNVWQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]2[C@@H](C(C(=O)O2)O)O[C@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018940 | |
| Record name | Glucurolactone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63-29-6 | |
| Record name | Glucurolactone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



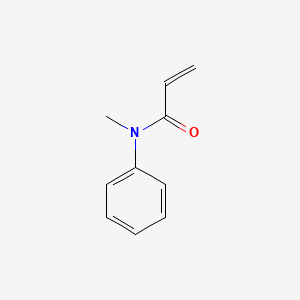

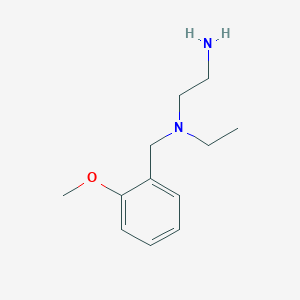
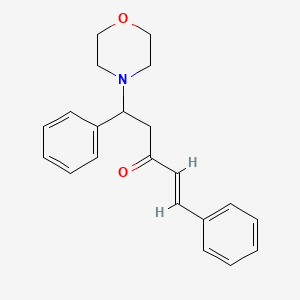

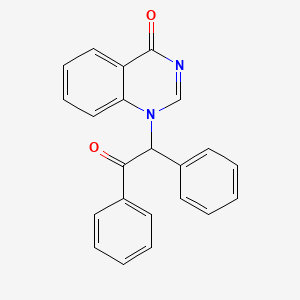
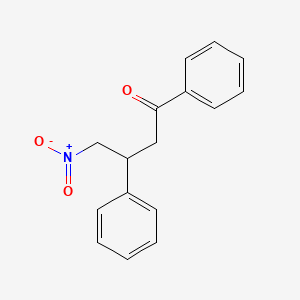
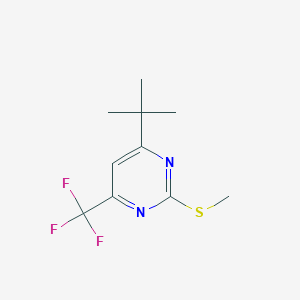

![1-[Phenyl(piperidino)methyl]-2-naphthol](/img/structure/B3055021.png)
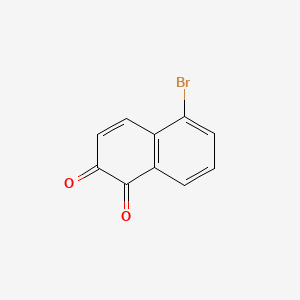
![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)
